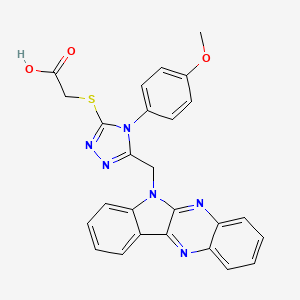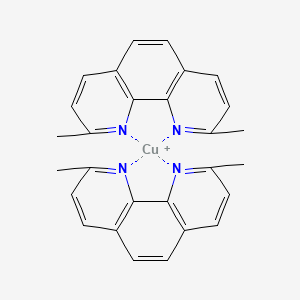
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is a coordination complex where copper(I) is coordinated by two molecules of 2,9-dimethyl-1,10-phenanthroline. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) typically involves the reaction of copper(I) salts with 2,9-dimethyl-1,10-phenanthroline in a suitable solvent. One common method involves dissolving copper(I) chloride in acetonitrile and then adding 2,9-dimethyl-1,10-phenanthroline to the solution. The reaction mixture is stirred at room temperature, leading to the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods for Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form copper(II) complexes.
Reduction: It can undergo photochemical reduction in acidic aqueous media.
Substitution: Ligand substitution reactions can occur, where the 2,9-dimethyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Photochemical reduction typically requires light and a suitable reducing agent.
Substitution: Ligand substitution reactions often involve the use of other ligands in a suitable solvent, such as acetonitrile or methanol.
Major Products Formed
Oxidation: Copper(II) complexes with different ligands.
Reduction: Copper(I) complexes with altered ligand environments.
Substitution: New copper(I) complexes with substituted ligands.
Aplicaciones Científicas De Investigación
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) involves its ability to undergo photoredox reactions. Upon excitation with light, the complex can transfer electrons to or from other molecules, facilitating various chemical transformations. This photoredox activity is attributed to the unique electronic structure of the copper(I) center and the 2,9-dimethyl-1,10-phenanthroline ligands .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,9-dimethyl-1,10-phenanthroline)copper(II): Similar structure but with copper in the +2 oxidation state.
Bis(2,2’-bipyridine)copper(I): Another copper(I) complex with different ligands.
Bis(1,10-phenanthroline)copper(I): Similar to Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) but without the methyl groups on the phenanthroline ligands.
Uniqueness
Bis(2,9-dimethyl-1,10-phenanthroline)copper(1+) is unique due to the presence of the methyl groups on the phenanthroline ligands, which influence its photophysical and electrochemical properties. These modifications can enhance the stability and reactivity of the complex, making it particularly useful in photoredox catalysis and other applications .
Propiedades
Fórmula molecular |
C28H24CuN4+ |
|---|---|
Peso molecular |
480.1 g/mol |
Nombre IUPAC |
copper(1+);2,9-dimethyl-1,10-phenanthroline |
InChI |
InChI=1S/2C14H12N2.Cu/c2*1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;/h2*3-8H,1-2H3;/q;;+1 |
Clave InChI |
ZNPNBVMODOYEAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


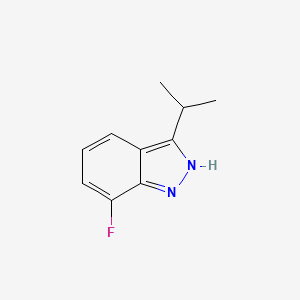
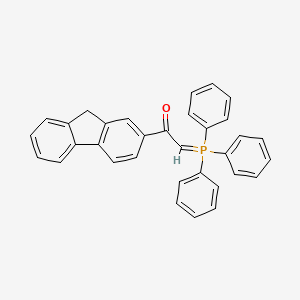
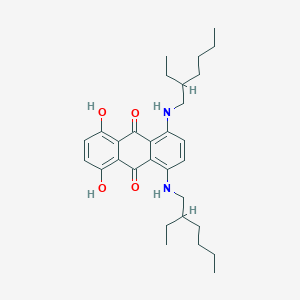
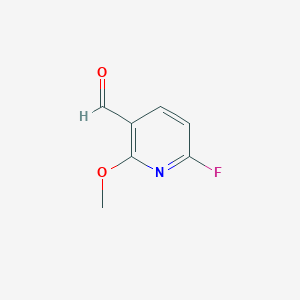

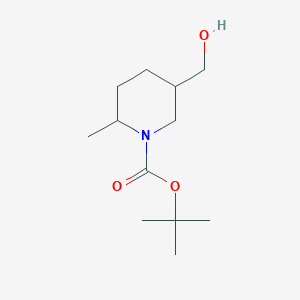
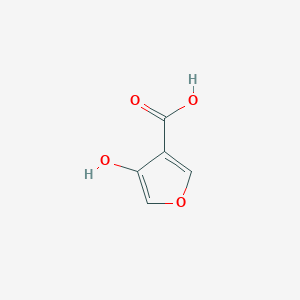
![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)

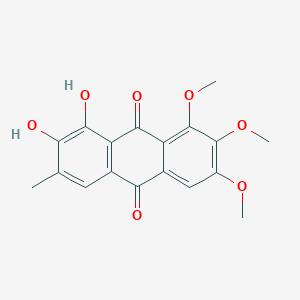
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
